5-(phenoxymethyl)-N-phenylfuran-2-carboxamide
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Overview
Description
5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a phenoxymethyl group and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide typically involves the reaction of 5-(phenoxymethyl)furan-2-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The phenylcarboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: this compound amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The phenylcarboxamide group may play a crucial role in binding to the target site, while the furan ring contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
- 5-(Phenoxymethyl)furan-2-carboxylic acid
- N-Phenylfuran-2-carboxamide
- 5-(Phenoxymethyl)-N-methylfuran-2-carboxamide
Comparison: 5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide is unique due to the presence of both the phenoxymethyl and phenylcarboxamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
5-(phenoxymethyl)-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(19-14-7-3-1-4-8-14)17-12-11-16(22-17)13-21-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSODSXEZDKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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